2-(4-ETHOXYPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE
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Overview
Description
2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione typically involves the reaction of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline. The reaction is carried out in dioxane under reflux conditions for about 5 hours. The product is then obtained by slow evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .
Scientific Research Applications
2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory and antibacterial effects.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Known for its wide range of biological activities, including anticonvulsant and anti-inflammatory effects.
Isoindoline-1,3-dione derivatives: These compounds share similar structural features and biological activities.
Uniqueness
2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity compared to other isoindoline derivatives .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)benzo[f]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-2-24-16-9-7-15(8-10-16)21-19(22)17-11-13-5-3-4-6-14(13)12-18(17)20(21)23/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMMLZHRYBLAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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